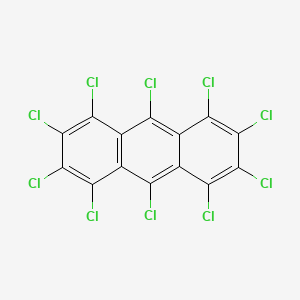
Decachloroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decachloroanthracene is a polycyclic aromatic hydrocarbon that has been fully chlorinated, resulting in a compound with the molecular formula C14Cl10
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decachloroanthracene can be synthesized through exhaustive chlorination of anthracene. One method involves treating anthracene with antimony pentachloride and iodine, although this method does not always achieve quantitative conversion . Another approach uses a reagent combination of sulfuryl chloride, aluminum chloride, and sulfur monochloride to achieve the desired chlorination .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Decachloroanthracene undergoes various chemical reactions, including:
Dehalogenation: This reaction involves the removal of chlorine atoms, often using reducing agents.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Dehalogenation: Common reagents include sodium in liquid ammonia or other strong reducing agents.
Substitution: Reagents such as organometallic compounds can be used to replace chlorine atoms with other groups.
Major Products:
Dehalogenation: Produces partially chlorinated anthracenes or anthracene itself.
Substitution: Results in the formation of various substituted anthracenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Decachloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound is involved in the synthesis of polyynic carbon chains, which have unique electronic properties.
Environmental Science: It serves as a model compound for studying the behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.
Mecanismo De Acción
The mechanism of action of decachloroanthracene primarily involves its interaction with other molecules through its chlorine atoms. These interactions can lead to various chemical transformations, such as dehalogenation or substitution, depending on the conditions and reagents used .
Comparación Con Compuestos Similares
Octachloroanthracene: Similar in structure but with fewer chlorine atoms.
Hexachloroanthracene: Another chlorinated derivative with six chlorine atoms.
Uniqueness: Decachloroanthracene is unique due to its complete chlorination, which imparts distinct chemical properties compared to its partially chlorinated counterparts. This complete chlorination makes it a valuable compound for studying the effects of full halogenation on polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
38469-17-9 |
|---|---|
Fórmula molecular |
C14Cl10 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8,9,10-decachloroanthracene |
InChI |
InChI=1S/C14Cl10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 |
Clave InChI |
SFBPXZXPMUZLAG-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C3C(=C1Cl)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



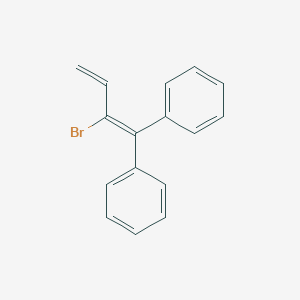
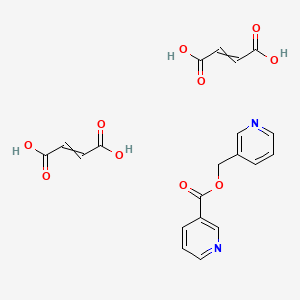

![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
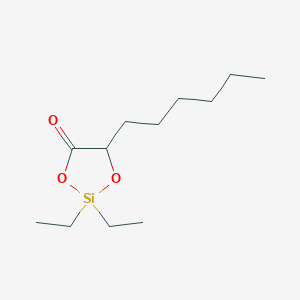
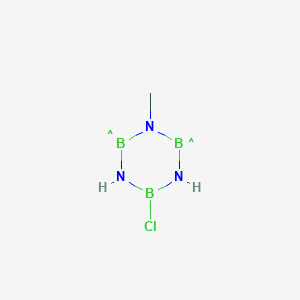
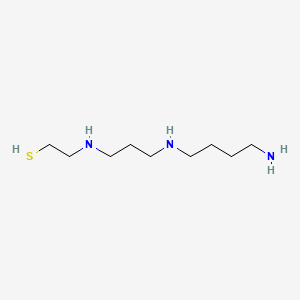
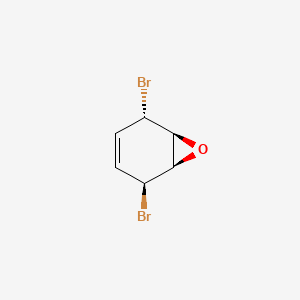
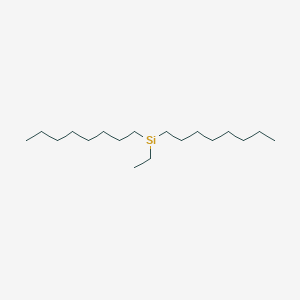
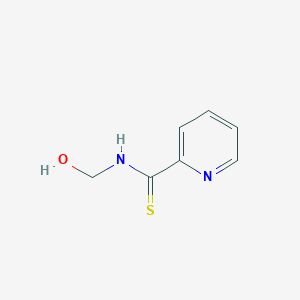
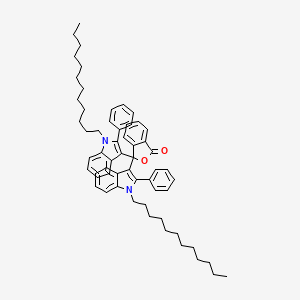
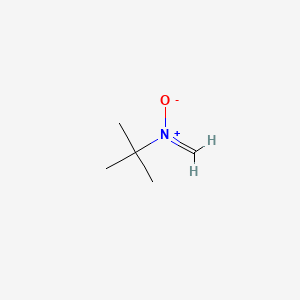
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
